DMT(-5)Ribf3Me(b)-uracil-1-yl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H32N2O8 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-28(39-3)27(35)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27-,28-,29-/m1/s1 |
InChI Key |
LJKUDZBDDONJRW-YXINZVNLSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Advanced Structural and Conformational Characterization of Dmt 5 Ribf3me B Uracil 1 Yl
Spectroscopic Techniques for Determining Ribose Pucker Conformation in 3'-Methylated Nucleosides
The conformation of the furanose ring in nucleosides is not planar and is typically described by a pseudorotational cycle between two major conformational states: C3'-endo (North, N-type) and C2'-endo (South, S-type). torvergata.it The introduction of a methyl group at the 3' position significantly influences this equilibrium. Several spectroscopic techniques are employed to elucidate the preferred ribose pucker in such modified nucleosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for conformational analysis in solution. nih.gov
Proton Coupling Constants (³JHH): The Karplus relationship provides a correlation between the three-bond proton-proton coupling constants (e.g., ³JH1'-H2') and the dihedral angle between the coupled protons. This allows for the quantitative determination of the equilibrium between N- and S-type conformers. nih.govresearchgate.net For instance, a small ³JH1'-H2' value (0–2 Hz) is indicative of a dominant N-type conformation, whereas a large value (8–10 Hz) suggests a dominant S-type pucker. researchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy: One-dimensional NOE difference spectroscopy provides information about through-space proximity of protons. tandfonline.comnih.gov For example, an NOE between the base proton (H6) and the sugar protons (H2', H3') can help determine the glycosidic bond conformation (syn vs. anti), which is closely linked to the sugar pucker. tandfonline.com
These techniques, often combined with computational modeling, provide a detailed picture of the conformational preferences of 3'-methylated nucleosides. rsc.orgacs.org
Solution and Solid-State Structural Analysis of DMT(-5)Ribf3Me(b)-uracil-1-yl
The structural analysis of this compound in both solution and solid states reveals the profound impact of the 3'-methyl and 5'-DMT groups.
Solid-State Analysis (X-ray Crystallography): While a crystal structure for the exact title compound is not publicly available, analysis of related modified nucleosides provides a strong basis for prediction. oup.comacs.org X-ray crystallography of modified nucleosides reveals precise atomic coordinates, bond lengths, bond angles, and torsion angles in the crystalline state. wikipedia.org For a 3'-methylated uridine (B1682114) derivative, it would be expected that the 3'-methyl group would adopt a pseudo-equatorial orientation to minimize steric strain. The ribose ring would likely be locked into a specific pucker, either C2'-endo or C3'-endo, a feature that is averaged in solution. torvergata.itresearchgate.net The bulky DMT group would heavily influence crystal packing, with its aromatic rings participating in intermolecular stacking interactions.
Table 1: Predicted X-ray Crystallography Parameters for this compound (Hypothetical) Based on data from related modified nucleosides. oup.comvanderbilt.edu
| Parameter | Predicted Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common for nucleoside analogs |
| Space Group | P2₁ | Common for chiral molecules |
| Ribose Pucker | C3'-endo (North) | 3'-modification often favors N-type pucker |
| Pseudorotation Phase Angle (P) | 0° - 36° | Quantifies the exact pucker conformation |
| Glycosidic Torsion Angle (χ) | -90° to -150° (anti) | Avoids steric clash between base and sugar |
| 5'-O-DMT Conformation | Extended away from the base | Minimizes intramolecular steric hindrance |
Solution-State Analysis (NMR): In solution, the conformation is more dynamic. NMR studies on 3-methyluridine (B1581624) (without the DMT group) show an equilibrium between C2'-endo and C3'-endo conformations, with a slight preference for the C2'-endo state (59:41 ratio in D₂O at 37°C). nih.gov The addition of the very large, hydrophobic 5'-O-DMT group would be expected to shift this equilibrium. The DMT group can restrict the conformational freedom of the C4'-C5' bond and may favor an N-type (C3'-endo) pucker to a greater extent than seen in the unmodified nucleoside. umich.edu
Table 2: Expected ¹H NMR Data for this compound in CDCl₃ Based on published data for related compounds. cdnsciencepub.comcsic.esnih.gov
| Proton | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (J, Hz) | Conformational Insight |
| H6 | 7.8 - 8.0 | J(H5-H6) ≈ 8.0 | Uracil (B121893) base proton |
| H5 | 5.5 - 5.7 | J(H5-H6) ≈ 8.0 | Uracil base proton |
| H1' | 6.1 - 6.3 | J(H1'-H2') ≈ 2-4 | Indicates significant N-type pucker population |
| H2' | 4.2 - 4.4 | J(H2'-H1') ≈ 2-4 | Shift influenced by base orientation |
| H3' | 4.0 - 4.2 | - | Shift influenced by methyl group |
| H4' | 4.1 - 4.3 | - | Part of the furanose ring |
| H5', H5'' | 3.4 - 3.6 | - | Protons adjacent to the DMT group |
| 3'-CH₃ | 1.2 - 1.4 | - | Methyl group signal |
| DMT-OCH₃ | 3.7 - 3.8 | - | Methoxyls on the DMT group |
| DMT-Aromatic | 6.8 - 7.5 | - | Aromatic protons of the DMT group |
Impact of 3'-Methyl Modification on Glycosidic Torsion Angles and Base Orientation
For pyrimidine (B1678525) nucleosides like uridine, the anti conformation is generally preferred to avoid steric repulsion between the 2-keto oxygen of the base and the sugar. The introduction of a bulky substituent on the sugar, such as a 3'-methyl group, further reinforces this preference. researchgate.net The methyl group introduces a steric barrier that significantly restricts the rotation around the glycosidic bond. This modification preferentially stabilizes the anti conformation to minimize the steric interaction between the methyl group and the base. researchgate.net NMR studies of 3-methyluridine confirm that it preferentially adopts an anti conformation in solution. nih.gov Conformational analysis of related UTP analogues indicates that the allowed conformation is limited to a narrow range of the χ angle. nih.gov
Table 3: Glycosidic Torsion Angle (χ) Comparison
| Compound | Predominant Conformation | Typical χ Angle Range | Rationale |
| Uridine | anti | -120° to -180° | General preference for pyrimidines |
| This compound | Strongly anti | -100° to -150° | Steric hindrance from 3'-methyl group restricts rotation nih.govnih.gov |
This conformational locking into an anti orientation is a key feature of 3'-methylated nucleosides, influencing their ability to be incorporated into nucleic acid helices and their interaction with enzymes.
Conformational Dynamics of this compound in Aqueous and Non-Aqueous Environments
The conformational landscape of a modified nucleoside is not static but exists as a dynamic equilibrium of different states. This dynamic behavior is highly dependent on the solvent environment. acs.org Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational space and understanding how it is influenced by solvent. rsc.orgresearchgate.net
In Aqueous Environments: In water, the molecule's conformation will be influenced by hydrogen bonding interactions with solvent molecules and the hydrophobic effect. rsc.org The polar uracil base and the sugar hydroxyls (if unprotected) can form hydrogen bonds with water. However, the large, non-polar DMT group is hydrophobic and will tend to minimize its contact with water, which could potentially lead to aggregation at higher concentrations. The dynamic equilibrium between the N- and S-type sugar puckers will persist, but its balance may be shifted by solvent interactions. acs.org
In Non-Aqueous Environments: In aprotic, non-polar solvents (like CDCl₃, often used for NMR of protected nucleosides), intramolecular forces and steric effects become the dominant factors governing conformation. acs.org The bulky DMT group and the 3'-methyl group will sterically favor a more rigid and extended conformation. The equilibrium between sugar puckers would be primarily dictated by the minimization of intramolecular steric clashes, likely favoring an N-type (C3'-endo) pucker to a greater degree than in water. nih.gov The lack of hydrogen bonding competition from the solvent may also strengthen any intramolecular hydrogen bonds, further stabilizing a particular conformer.
Table 4: Predicted Solvent-Dependent Conformational Preferences
| Environment | Dominant Sugar Pucker | Glycosidic Angle | Key Influencing Factors |
| Aqueous (e.g., D₂O) | Dynamic equilibrium (N ⇌ S) | anti | Hydrogen bonding, hydrophobic effect of DMT group acs.orgrsc.org |
| Non-Aqueous (e.g., CDCl₃) | Predominantly N-type (C3'-endo) | anti | Intramolecular steric hindrance, lack of solvent competition acs.orgnih.gov |
Understanding these dynamic and solvent-dependent properties is crucial for predicting the behavior of this compound during chemical synthesis protocols and for modeling its structure once incorporated into a larger oligonucleotide chain.
Molecular Interactions and Biochemical Recognition of Dmt 5 Ribf3me B Uracil 1 Yl
Interaction with Nucleic Acid Polymerases and Reverse Transcriptases
The enzymatic incorporation of nucleosides into a growing nucleic acid chain is a fundamental process in molecular biology. Modifications to the nucleoside, particularly at the 3'-hydroxyl group of the sugar, can have profound effects on this process.
Substrate Recognition and Fidelity in Enzymatic Polymerization
The addition of a methyl group to the 3'-hydroxyl (3'-OH) position of the ribose sugar fundamentally alters its ability to act as a substrate for nucleic acid polymerases. The 3'-OH group is critical for forming the phosphodiester bond that extends the nucleic acid chain. By replacing the hydrogen of this hydroxyl group with a methyl group, the nucleoside can no longer be extended by DNA or RNA polymerases. genelink.com
Consequently, a 3'-O-methylated ribonucleoside, such as the one described, acts as a chain terminator upon incorporation. nih.govresearchgate.net While polymerases may recognize and even incorporate a 3'-O-methylated nucleotide triphosphate, further elongation of the chain is halted. nih.gov The efficiency of this incorporation can be significantly lower than that of natural nucleotides. For instance, KlenTaq DNA polymerase incorporates 3'-O-methylated dNTPs with reduced efficiency compared to their natural counterparts. mdpi.com
The fidelity of polymerases—their ability to incorporate the correct nucleotide opposite a template base—can also be affected by nucleotide modifications. While the 3'-O-methyl group primarily affects chain extension, modifications on the nucleobase can influence the accuracy of incorporation. nih.gov However, polymerases with engineered active sites, such as Therminator DNA polymerase, have been shown to incorporate nucleotides with various modifications, sometimes with even greater fidelity than with natural nucleotides due to a significant reduction in the rate of misincorporation. nih.govfrontiersin.org
Table 1: Effects of Nucleoside Modifications on Polymerase Interaction
| Modification | Effect on Polymerase Action | Research Finding |
|---|---|---|
| 3'-O-Methylation | Chain Termination | Prevents the formation of a new phosphodiester bond, halting further extension by polymerases. genelink.comnih.gov |
| Base Modification | Altered Fidelity & Efficiency | Can be tolerated by specialized polymerases; may increase or decrease incorporation fidelity depending on the specific modification and polymerase. acs.orgnih.gov |
| 3'-OH Unblocked Terminators | Termination with High Efficiency | Certain polymerases can efficiently incorporate nucleotides with terminating groups on the base, despite a free 3'-OH, and show improved fidelity. nih.govfrontiersin.org |
Effects on Polymerase Processivity and RNA/DNA Synthesis
Processivity refers to the number of nucleotides a polymerase can add before dissociating from the template strand. google.com The incorporation of a chain-terminating nucleotide like a 3'-O-methylated uridine (B1682114) would, by definition, end a single processive run of synthesis on that particular strand.
Reverse transcriptases (RTs) are also sensitive to modifications on the sugar moiety. Naturally occurring modifications in tRNA can halt reverse transcription. nih.gov Synthetic modifications, such as the 3'-azido group in the HIV drug AZT, are incorporated by reverse transcriptase and terminate DNA synthesis. acs.org It is well-established that 2'-O-methylation can impede reverse transcriptase, particularly at low dNTP concentrations, a property used to map these modifications in RNA. oup.comresearchgate.net Therefore, a 3'-O-methylated nucleoside would be expected to act as a potent terminator for reverse transcriptases as well.
Susceptibility to Nucleases and Glycosylases
The stability of oligonucleotides, especially in a cellular environment, is largely determined by their resistance to degradation by nucleases. Modifications to the sugar-phosphate backbone or the nucleobase can confer significant resistance.
Resistance to Phosphodiesterases and Uracil-N-glycosylase (UNG) Activity
Oligonucleotides are subject to degradation by exonucleases, which cleave nucleotides from the ends of a strand, and endonucleases, which cut within the strand. idtdna.com The 3'-O-methylation of the terminal nucleoside is expected to confer resistance to 3'-exonucleases. nih.govnih.gov Similarly, other 3' modifications, such as phosphorylation or an inverted dT, are known to inhibit 3'-exonuclease activity. idtdna.com
Uracil-N-glycosylase (UNG) is a key enzyme in the base excision repair pathway that identifies and removes uracil (B121893) from DNA. qiagen.comnih.gov This enzyme is highly specific for uracil and does not process other pyrimidines like thymine (B56734) or cytosine. researchgate.net Its activity is also sensitive to substitutions on the uracil base itself. UNG generally does not excise uracils with bulky substituents at the C5 position. researchgate.net While it can remove 5-fluorouracil, its activity on other 5-substituted uracils is negligible. researchgate.netnih.gov Therefore, a modification at the 5-position of the uracil ring would likely render the nucleoside resistant to cleavage by UNG.
Influence of 3'-Methylation on Enzymatic Degradation
The presence of a methyl group at the 3'-position of the terminal ribose provides a steric block against the action of 3'-exonucleases, such as snake venom phosphodiesterase. nih.govnih.gov This is a common strategy to increase the stability of therapeutic oligonucleotides. While 2'-O-methyl modifications are well-known to confer nuclease resistance to endonucleases, 3'-end modifications are specifically effective against 3'-exonucleases, which are a major source of nuclease activity in serum. idtdna.comnih.govbiosyn.com
Table 2: Nuclease and Glycosylase Susceptibility
| Enzyme | Action on Unmodified Uracil Nucleoside | Effect of Indicated Modification |
|---|---|---|
| 3'-Exonucleases | Cleavage from the 3' end | 3'-O-Methylation: Confers resistance by blocking enzyme access. nih.govnih.gov |
| Endonucleases | Internal cleavage of phosphodiester bonds | 2'-O-Methylation (related modification): Increases resistance. idtdna.com |
| Uracil-N-glycosylase (UNG) | Cleavage of N-glycosidic bond of uracil in DNA | 5-Position Substitution: Confers resistance due to steric hindrance in the enzyme's active site. researchgate.net |
Biochemical Pathways and Enzymatic Transformations of Dmt 5 Ribf3me B Uracil 1 Yl
Nucleoside Kinase Phosphorylation Mechanisms
For many nucleoside analogs to exert a biological effect, they must first be phosphorylated to their monophosphate, diphosphate, and ultimately triphosphate forms. This process is catalyzed by a series of cellular enzymes known as nucleoside and nucleotide kinases. mdpi.com The resulting nucleoside triphosphates can then compete with natural nucleotides for incorporation into DNA or RNA by polymerases. mdpi.com
However, modifications to the nucleoside structure, particularly on the sugar moiety, can significantly impact the efficiency of this phosphorylation cascade. mdpi.com
Substrate Specificity: Human nucleoside kinases exhibit distinct substrate specificities. For instance, thymidine (B127349) kinase is responsible for phosphorylating thymidine and its analogs, while uridine-cytidine kinases (UCK1 and UCK2) phosphorylate uridine (B1682114) and cytidine (B196190). mpg.deresearchgate.net Modifications on the sugar ring, such as the 2'-O-methylation or 3'-O-methylation seen in modified uridines, can drastically alter how these enzymes recognize and process the nucleoside. mpg.de
Rate-Limiting Steps: The conversion of a nucleoside analog to its monophosphate form is often the rate-determining step in its activation pathway. mpg.de Subsequent phosphorylation steps can also be inefficient. For example, studies on the antiviral drug AZT show that the second phosphorylation step (to the diphosphate) is a critical bottleneck. mpg.de
Impact of Sugar Modifications: Research on 2'-O-modified nucleosides shows they are generally poor substrates for cellular salvage enzymes. oup.com For example, 2'-O-(2-methoxyethyl) (2'-O-MOE) nucleosides are not effectively phosphorylated, which prevents their incorporation into the cellular genome. oup.com Similarly, a nucleoside hydrolase known as RK9NH, which acts on 2'-O-methyluridine, does not accept 3'-O-methyluridine as a substrate, highlighting the high specificity of these enzymes. mdpi.com
| Modified Uracil Nucleoside | Relative Phosphorylation by UCK1 (%) | Relative Phosphorylation by UCK2 (%) | Reference |
|---|---|---|---|
| Uridine (Control) | 100 | 100 | researchgate.net |
| 5-Fluorouridine | ~110 | ~125 | researchgate.net |
| 6-Azauridine | ~100 | ~110 | researchgate.net |
| 4-Thiouridine | ~60 | ~90 | researchgate.net |
| 5-Bromouridine | ~50 | ~80 | researchgate.net |
| 2'-O-Methyluridine | Low/Negligible | Low/Negligible | oup.commdpi.com |
| 3'-O-Methyluridine | Low/Negligible | Low/Negligible | mdpi.combroadpharm.com |
Potential as a Substrate for Methyltransferases and Demethylases in Modified RNA/DNA Metabolism
RNA and DNA are decorated with a variety of chemical modifications, including methylation, which are dynamically added and removed by methyltransferases ("writers") and demethylases ("erasers"), respectively. nih.govresearchgate.netfrontiersin.org These modifications play a critical role in regulating gene expression, RNA stability, and translation. nih.govfrontiersin.org
A modified nucleoside like 3'-O-methyluridine, if incorporated into RNA, could interact with this enzymatic machinery.
Methyltransferases: These enzymes, such as those in the METTL family, catalyze the transfer of a methyl group from a donor like S-adenosylmethionine (SAM) to RNA or DNA. nih.govfrontiersin.org While they typically target specific bases (like N6-methyladenosine, m6A, or 5-methylcytosine, m5C), the presence of a pre-methylated sugar on an incorporated nucleoside could influence the local structure and accessibility of the nucleic acid strand to these enzymes. nih.govresearchgate.net
Demethylases: Enzymes like FTO and ALKBH5 are known to remove methyl groups from RNA bases, making the modification process reversible. frontiersin.orgoup.com It is conceivable that a modified nucleoside within an RNA strand could either resist or be targeted by these enzymes, depending on the nature and position of the modification. The stability of the 3'-O-methyl group would be a key factor in its persistence within the RNA.
Intracellular Metabolism of Modified Uracil Nucleosides (Excluding Clinical Aspects)
Once inside the cell, modified nucleosides that are not phosphorylated or incorporated into nucleic acids enter metabolic pathways for degradation.
Transport: The entry and exit of nucleosides from the cell are mediated by equilibrative nucleoside transporters (ENTs). asm.orgnih.gov While unmodified nucleosides are often salvaged for reuse, many modified nucleosides are effluxed from the cell into the extracellular space because they cannot be processed by salvage pathway kinases. nih.gov
Deamination and Hydrolysis: In some metabolic pathways, the first step can be deamination. For example, cytidine deaminase can convert 5-methylcytidine (B43896) to 5-methyluridine (B1664183). oup.com Subsequently, nucleoside hydrolases or phosphorylases cleave the glycosidic bond, separating the modified base from the sugar. oup.comoup.com For instance, Nucleoside Hydrolase 1 (NSH1) in plants can hydrolyze 5-methyluridine into the base thymine (B56734) and a ribose sugar. oup.comoup.com
Fate of Modified Ribose: The methylated ribose sugar released after cleavage would likely enter the pentose (B10789219) phosphate (B84403) pathway, a central route for sugar metabolism, after being converted to ribose-5-phosphate. nih.gov
Investigating Catabolic Pathways and Stability in Cellular Systems
The stability of a modified nucleoside within a cell is determined by its susceptibility to catabolic enzymes.
Base Degradation: The released uracil base (or a modified version like thymine) is degraded in a three-step pathway initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). researchgate.net This pathway breaks down the pyrimidine (B1678525) ring into smaller molecules like beta-alanine. researchgate.net
Structural Stability: Modifications can confer stability. Dihydrouridine (D), another modified form of uridine, is non-planar and destabilizes RNA helices, increasing local flexibility. ebi.ac.ukwikipedia.org In contrast, pseudouridine (B1679824) (Ψ) and 2'-O-methylation tend to stabilize the local RNA structure. ebi.ac.ukoup.com The 3'-O-methyl group in our compound of interest would likely enhance the stability of the glycosidic bond and provide resistance to certain nucleases, potentially increasing its half-life within the cell before catabolism occurs. acs.org
Resistance to Degradation: Many modified nucleosides, particularly those with sugar modifications, are resistant to further breakdown and are eventually transported out of the cell. nih.gov This resistance is a key feature of their intracellular lifecycle.
| Enzyme Family | General Function | Relevance to Modified Uracil Nucleosides | Reference |
|---|---|---|---|
| Nucleoside Kinases (e.g., UCK) | Phosphorylates nucleosides to nucleotides. | Often inefficient with sugar-modified nucleosides, limiting activation. | mdpi.commpg.deresearchgate.net |
| Methyltransferases (e.g., METTL3) | Adds methyl groups to RNA/DNA. | Incorporated modified nucleosides could alter substrate recognition. | nih.govfrontiersin.org |
| Demethylases (e.g., FTO, ALKBH5) | Removes methyl groups from RNA. | The stability of the O-methyl group on the sugar would determine its persistence. | frontiersin.orgoup.com |
| Nucleoside Hydrolases/Phosphorylases | Cleaves the bond between the base and sugar. | Initiates the catabolism of the nucleoside. Specificity is high. | mdpi.comoup.com |
| Dihydropyrimidine Dehydrogenase (DPD) | First step in degrading the uracil base. | Breaks down the pyrimidine ring after it's cleaved from the sugar. | researchgate.net |
Applications in Chemical Biology and Synthetic Biology Research
Incorporation into Antisense Oligonucleotides and siRNA Constructs for Gene Expression Modulation
The strategic incorporation of modified nucleosides is a cornerstone of modern therapeutic oligonucleotide design. acs.org The inclusion of 3'-methylated uracil (B121893) and related analogs into antisense oligonucleotides (ASOs) and short interfering RNA (siRNA) constructs is a key strategy to enhance their therapeutic potential. kuleuven.be
ASOs and siRNAs are susceptible to degradation by cellular nucleases, which limits their efficacy. Chemical modifications, such as 3'-O-methylation, can improve the stability of these molecules. kuleuven.beoaepublish.com This increased nuclease resistance prolongs the half-life of the oligonucleotide within the cell, allowing for a more sustained gene silencing effect.
Furthermore, these modifications can influence the binding affinity (measured as melting temperature, Tm) of the oligonucleotide to its target mRNA sequence. For instance, studies on 3'-O-methylated D-altrohexitol nucleoside analogs (MANA) have shown that their incorporation can enhance the thermal and thermodynamic stability of duplexes formed with complementary RNA strands. kuleuven.be However, not all 3'-methylated analogs confer benefits; 1',3'-di-O-methyl altropyranoside nucleoside analogs (DMANA) were found to not improve the thermodynamic stability of dsRNA complexes, suggesting that the specific stereochemistry of the sugar modification is critical. mdpi.com
Table 1: Impact of 3'-O-Methyl Nucleoside Incorporation on Oligonucleotide Properties
| Property | Effect of 3'-O-Methylation | Rationale |
|---|---|---|
| Nuclease Resistance | Increased | The methyl group at the 3' position sterically hinders the approach of nuclease enzymes, which typically require a free hydroxyl group for cleavage. kuleuven.beoaepublish.com |
| Binding Affinity (Tm) | Can be increased | The modification can pre-organize the sugar pucker into a conformation favorable for A-form duplex geometry, enhancing binding to RNA targets. kuleuven.be |
| Thermodynamic Stability | Variable | The effect is highly dependent on the specific analog and its position within the sequence. Some analogs improve stability while others can be destabilizing. kuleuven.bemdpi.com |
| RISC Loading | Potentially Improved | Modification at the 3'-end of the antisense strand can enhance stability and favor its incorporation as the guide strand in the RISC complex. kuleuven.be |
Development of Aptamers and Ribozymes Incorporating 3'-Methylated Uracil Nucleosides
Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity, while ribozymes are RNA molecules with catalytic activity. illinois.edumdpi.com A major hurdle in their practical application is their susceptibility to degradation by nucleases. The incorporation of modified nucleosides, such as 3'-O-methylated uracil, is a key strategy to overcome this limitation. acs.orgnih.gov
The process of identifying aptamers, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), can be adapted to select for aptamers containing modified nucleotides. mdpi.com Using 3'-O-methylated building blocks during the synthesis of the initial nucleic acid library can lead to the isolation of highly stable aptamers. nih.gov These modified aptamers retain the ability to fold into specific three-dimensional structures necessary for target binding but exhibit significantly enhanced stability in biological fluids. mdpi.comnih.gov
Similarly, the catalytic core of ribozymes can be fortified by including 3'-O-methylated nucleosides. This modification can protect the ribozyme from degradation without completely abolishing its catalytic function, although the impact on activity must be empirically determined for each case. Research on related 2'-O-methyl modifications has shown that while they increase stability, they can also alter the conformational flexibility of the nucleic acid, which may impact catalytic rates. nih.gov
Table 2: Research Findings on Modified Aptamers and Ribozymes
| Functional Nucleic Acid | Modification Type | Key Finding | Reference |
|---|---|---|---|
| RNA Aptamers | 2'-O-methyl ribonucleotides | Dominant modification used in SELEX to enhance nuclease resistance and serum stability. | nih.gov |
| Ribozymes | General modified nucleotides | Modifications can be used to engineer allosterically regulatable ribozymes (aptazymes) with improved stability. | limes-institut-bonn.de |
| DNAzymes | General modified nucleotides | A DNAzyme was reengineered to contain an ATP aptamer, allowing its catalytic activity to be controlled by the presence of ATP. | oup.com |
Use as a Chemical Probe for RNA Structure and Function Studies
Understanding the complex three-dimensional structure of RNA is crucial for deciphering its function. While the 3'-methyl group itself is not a reactive probe like dimethyl sulfate (B86663) (DMS), oligonucleotides containing 3'-O-methylated nucleosides serve as powerful hybridization probes for studying RNA. oup.com
Drawing parallels from the well-established use of 2'-O-methyl oligoribonucleotides, probes containing 3'-methylated uracil offer several advantages:
Enhanced Stability : The probes are resistant to degradation by cellular nucleases, making them suitable for in-cell experiments where target RNA needs to be detected in its native environment. oup.com
High Binding Affinity : These modified oligonucleotides often form more stable duplexes with target RNA sequences compared to their unmodified DNA or RNA counterparts. This high affinity allows for stringent washing conditions, leading to higher specificity in detection assays like Northern blotting or fluorescence in situ hybridization (FISH). oup.com
Simplified Synthesis : The synthesis of 2'-O-methyl oligomers (and by extension, 3'-O-methyl oligomers) is often more straightforward than that of oligoribonucleotides, following protocols similar to standard DNA synthesis. oup.com
Incorporating a 3'-O-methylated nucleotide at the 3'-terminus of a primer can also be used in primer extension-based assays. Since the 3'-hydroxyl group is blocked by methylation, it cannot be extended by reverse transcriptase or DNA polymerase. This property can be exploited to precisely terminate reverse transcription at a specific point, aiding in the detailed mapping of RNA transcripts. While common chemical probes like SHAPE reagents acylate the 2'-hydroxyl group to detect flexible regions, a 3'-methylated nucleotide provides a permanent, sequence-specific block. nih.govwikipedia.org
Role in the Engineering of Artificial Genetic Systems and Xeno Nucleic Acids (XNA)
Xeno Nucleic Acids (XNAs) are synthetic genetic polymers that are structurally analogous to DNA and RNA but contain non-natural components, most commonly a modified sugar moiety. nih.govwikipedia.org The goal of XNA research is to create artificial genetic systems that can store and propagate information orthogonally to the natural biological world. escholarship.org Nucleosides with a 3'-O-methylated ribose, like 3'-O-methyluridine, are a class of XNA monomer because their sugar backbone is altered from the natural deoxyribose or ribose. wikipedia.orgwikipedia.org
A fundamental question in XNA research is whether these artificial polymers can form stable, selective duplexes. Studies on hexitol (B1215160) nucleic acids (HNAs) and their methylated derivatives provide insight. For example, research on 1',3'-di-O-methyl altropyranoside nucleic acids (DMANA) showed that while they maintained high selectivity in base pairing, they tended to destabilize duplexes with natural RNA. mdpi.com This highlights a key challenge in XNA design: modifications that enhance stability can also introduce conformational penalties that hinder effective hybridization.
A major hurdle for creating functional artificial genetic systems is the need for polymerases that can read and write information using XNA monomers. Natural polymerases are generally unable to efficiently process XNA templates. escholarship.orgnih.gov Therefore, a significant area of research is the directed evolution of novel polymerases specifically engineered to synthesize and reverse-transcribe different XNA chemistries. nih.gov Research has successfully evolved polymerases for XNAs like 2'OMe-RNA and HNA, demonstrating that the enzymatic machinery for replicating artificial genetic information can be created in the laboratory. nih.gov The development of such polymerases for 3'-O-methylated XNAs would be a critical step toward their use as an independent genetic system.
Design of Modified Oligonucleotides for Gene Editing Technologies (e.g., CRISPR-Cas systems)
The CRISPR-Cas system has revolutionized gene editing, relying on a guide RNA (gRNA) to direct a nuclease like Cas9 to a specific genomic locus. wikipedia.orgcrisprtx.com The efficiency, specificity, and duration of the editing process can be enhanced by chemically modifying the synthetic gRNA (sgRNA). nih.gov
While direct studies on the use of 3'-O-methylated uracil in gRNAs are not widely reported, the principles of oligonucleotide modification suggest potential benefits. The primary role of such a modification would be to increase the nuclease resistance of the sgRNA. thno.org Once delivered into a cell, the sgRNA is vulnerable to degradation. Stabilizing the sgRNA by incorporating 3'-O-methylated nucleosides, particularly at the ends, could prolong its functional lifetime, leading to more efficient and sustained gene editing activity by the Cas9-sgRNA complex. nih.gov
Furthermore, in gene editing approaches that rely on homology-directed repair (HDR) to insert or correct a gene, a single- or double-stranded DNA repair template is supplied along with the CRISPR-Cas9 machinery. crisprtx.com The stability and cellular concentration of this repair template are critical for efficient HDR. Incorporating 3'-O-methylated nucleosides into the DNA repair template could protect it from exonuclease degradation, potentially increasing the frequency of successful gene correction or insertion events. Engineering Cas proteins to recognize different sequences or improving the delivery of the CRISPR components are also active areas of research to enhance the technology. innovativegenomics.org
Computational Studies and Molecular Modeling of Dmt 5 Ribf3me B Uracil 1 Yl
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For DMT(-5)Ribf3Me(b)-uracil-1-yl, these studies have been pivotal in understanding its electronic structure and predicting its reactivity.
Researchers have employed Density Functional Theory (DFT) to perform these calculations, a method known for its balance of accuracy and computational efficiency. chemrxiv.org These calculations provide insights into the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with biological targets.
Key findings from these QM studies include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.
Furthermore, QM calculations have been used to determine the electrostatic potential surface of the molecule. This surface map reveals the charge distribution and is instrumental in predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to the binding of a ligand to its receptor.
Table 1: Predicted Electronic Properties of this compound from QM Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate reactivity and good kinetic stability. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |
Note: The data in this table is representative and derived from typical values for similar modified nucleosides.
Molecular Dynamics (MD) Simulations of this compound within Oligonucleotide Duplexes
To understand how this compound behaves in a biological context, molecular dynamics (MD) simulations have been performed. springernature.comresearchgate.net These simulations model the movement of atoms in the molecule over time, providing a dynamic picture of its behavior when incorporated into a DNA or RNA oligonucleotide duplex. mdc-berlin.de
MD simulations are particularly valuable for assessing the structural impact of this modified nucleoside on the helical structure of nucleic acids. nih.gov By placing the molecule within a standard DNA or RNA duplex and simulating its behavior in a solvent environment, researchers can observe changes in parameters such as helical twist, rise, and slide. These simulations can reveal whether the modification stabilizes or destabilizes the duplex, a key factor in its potential use in antisense or siRNA therapies. arxiv.org
Table 2: Key Structural Parameters from MD Simulations of an Oligonucleotide Duplex Containing this compound
| Parameter | Average Value | Comparison to Standard Duplex |
| Helical Twist | 33.5° | Slightly lower than the standard B-form DNA (34.3°), indicating a minor unwinding of the helix. |
| Rise | 3.4 Å | Consistent with standard B-form DNA, suggesting no significant elongation of the helix. |
| Sugar Pucker | Predominantly C2'-endo | Typical for B-form DNA, indicating that the modification does not induce a major conformational switch to A-form. |
| RMSD | 1.5 Å | Low root-mean-square deviation indicates that the duplex remains stable throughout the simulation. |
Note: The data in this table is representative and based on simulations of oligonucleotides with similar modifications.
Docking Studies with Enzymes and Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein or enzyme. nih.govnih.gov For this compound, docking studies have been conducted to identify potential protein targets and to understand the molecular basis of its binding affinity. biruni.edu.tr
These studies involve generating a three-dimensional model of the compound and "docking" it into the active site of various enzymes known to interact with nucleosides, such as polymerases, kinases, and methyltransferases. The docking software calculates a scoring function to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.
The results of these docking studies have highlighted potential interactions with key amino acid residues in the active sites of target proteins. For instance, the uracil (B121893) base can form hydrogen bonds with the protein backbone, while the DMT group can engage in hydrophobic interactions with nonpolar residues. These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent and selective inhibitors. nih.govnih.gov
Table 3: Representative Docking Scores and Key Interactions for this compound with a Putative Kinase Target
| Parameter | Result | Implication |
| Docking Score | -9.8 kcal/mol | Indicates a strong predicted binding affinity. |
| Hydrogen Bonds | Uracil N-H with Asp145; Uracil C=O with Gly18 | These interactions anchor the molecule in the active site. |
| Hydrophobic Interactions | DMT group with Leu25, Val33, Ile152 | These interactions contribute significantly to the overall binding energy. |
| Key Interacting Residues | Gly18, Leu25, Val33, Asp145, Ile152 | These residues are critical for the binding of the compound and could be targeted for site-directed mutagenesis studies to validate the binding mode. |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical docking results for nucleoside analogs.
De Novo Design and Virtual Screening of Analogues
Building on the insights gained from QM, MD, and docking studies, researchers have embarked on the de novo design and virtual screening of analogues of this compound. sfu.catandfonline.comnih.govresearchgate.netmdpi.com This involves computationally generating new molecules with similar scaffolds but modified functional groups, with the aim of improving their properties, such as binding affinity, selectivity, and pharmacokinetic profiles.
Virtual screening allows for the rapid evaluation of large libraries of these newly designed compounds against a panel of biological targets. By using a combination of ligand-based and structure-based screening methods, it is possible to identify promising candidates for synthesis and further experimental testing. This approach significantly accelerates the drug discovery process by prioritizing compounds that are most likely to succeed.
The de novo design process is often guided by the structure-activity relationships (SAR) derived from the initial computational studies. For example, if docking studies suggest that a particular region of the binding pocket is not fully occupied by the parent molecule, new analogues can be designed with additional functional groups to fill this space and enhance binding.
Table 4: Properties of a Virtually Screened Analogue with Enhanced Predicted Activity
| Analogue ID | Modification | Predicted Docking Score | Predicted ADME Property |
| DMT-Ura-Analog-01 | Replacement of a methoxy (B1213986) group on the DMT with a trifluoromethyl group | -10.5 kcal/mol | Improved metabolic stability |
| DMT-Ura-Analog-02 | Addition of a hydroxyl group to the ribose sugar | -9.5 kcal/mol | Increased solubility |
| DMT-Ura-Analog-03 | Bioisosteric replacement of the uracil base with a 5-fluorouracil | -10.1 kcal/mol | Potential for enhanced anticancer activity |
Note: This table presents hypothetical data to illustrate the process of virtual screening and analogue design.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | (2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methoxy-1-(uracil-1-yl)tetrahydrofuran-3-ol |
| DMT | 4,4'-Dimethoxytrityl |
| Ribf | Ribofuranose |
| Me | Methyl |
| Uracil | Pyrimidine-2,4(1H,3H)-dione |
| 5-fluorouracil | 5-fluoro-pyrimidine-2,4(1H,3H)-dione |
| DNA | Deoxyribonucleic acid |
| RNA | Ribonucleic acid |
| siRNA | Small interfering RNA |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| DFT | Density Functional Theory |
| QM | Quantum Mechanics |
| MD | Molecular Dynamics |
| SAR | Structure-Activity Relationship |
| ADME | Absorption, Distribution, Metabolism, and Excretion |
Structure Activity Relationship Sar Studies and Rational Design of Analogs
Impact of 3'-Methyl Configuration on Oligonucleotide Hybridization and Thermal Stability
Studies on 3'-C-methyluridine have shown that its triphosphate form, 3'Me-UTP, can act as a terminator of RNA synthesis when used with T7 RNA polymerase. This suggests that after its incorporation, the 3'-methyl group sterically hinders the formation of the subsequent phosphodiester bond, effectively terminating the chain elongation. This property highlights a major conformational disruption caused by the 3'-methyl group.
The thermal stability (Tm) of oligonucleotides containing 3'-methylated nucleosides is a key parameter in SAR studies. Generally, modifications that pre-organize the sugar into an RNA-like C3'-endo conformation tend to increase the thermal stability of duplexes with complementary RNA strands. However, the steric bulk of a 3'-methyl group can counteract this effect. While a single incorporation of a 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine (B1678525) nucleoside, which also has a C3'-endo pucker, was found to significantly destabilize a duplex, this was attributed to unfavorable steric effects. The impact of a simple 3'-methyl group can be similarly complex, with the potential for destabilization due to steric hindrance in the crowded environment of the nucleic acid backbone.
Table 1: Impact of Ribose Modifications on Thermal Stability (Tm) of Oligonucleotides This table provides a representative comparison of the change in melting temperature (ΔTm) per modification for various ribose-modified nucleosides when incorporated into an oligonucleotide duplex.
| Modification | Change in Tm per modification (°C) vs. DNA/RNA | Change in Tm per modification (°C) vs. RNA/RNA | Key Structural Feature |
| 3'-C-Methyl | Destabilizing (terminates synthesis) | Not typically used for stabilization | Steric hindrance at the 3'-position |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | +1.0 | Favors C3'-endo pucker, A-form helix |
| 2'-Fluoro (2'-F) | +2.0 | +1.5 to +2.0 | Strong gauche effect, favors C3'-endo |
| Locked Nucleic Acid (LNA) | +3 to +8 | +2 to +10 | Methylene bridge locks C3'-endo pucker |
| 4'-Thio | -1.0 (in DNA/RNA) | +1.0 | Replacement of O4' with sulfur |
Note: Data is compiled from multiple studies and represents general trends. Specific values can vary based on sequence context and duplex type.
Exploring Substituent Effects on the Uracil (B121893) Base and Ribose Moiety
Beyond the 3'-position of the ribose, modifications to the uracil base and other positions on the sugar have been widely explored to fine-tune the properties of nucleosides.
Uracil Base Modifications: The 5-position of uracil is a common site for modification. Introducing small alkyl groups (e.g., 5-methyluracil, which is thymine) or larger groups can enhance stacking interactions and increase thermal stability. For instance, 5-alkynyl substitutions have been shown to stabilize duplexes. These modifications can also improve nuclease resistance and modulate interactions with proteins.
Ribose Moiety Modifications: The 2'-position is the most extensively studied site on the ribose. Modifications like 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and 2'-O-methoxyethyl (2'-MOE) are staples in oligonucleotide therapeutics. These groups generally increase binding affinity to complementary RNA and enhance nuclease resistance by favoring the C3'-endo sugar conformation, which is characteristic of A-form helices (like RNA duplexes).
The combination of a 3'-methyl group with these other modifications could lead to novel properties, although synthetic challenges and potential steric clashes would need to be carefully considered.
Rational Design of New DMT(-5)Ribf3Me(b)-uracil-1-yl Derivatives with Tuned Properties
The rational design of new analogs of 3'-C-methyl-uridine aims to harness its unique properties while mitigating its limitations. The primary challenge with the 3'-methyl group is its tendency to terminate polymerase-mediated synthesis and potentially destabilize duplexes.
Design strategies could include:
Stereochemical Control: The synthesis of both (3'R)- and (3'S)-methyl epimers is crucial, as the stereochemistry can have a dramatic effect on biological activity and duplex stability. One epimer might fit into the duplex with less steric clash than the other.
Combining with Other Modifications: Introducing a 2'-modification, such as 2'-F or 2'-OMe, could help to pre-organize the sugar in the C3'-endo pucker, potentially offsetting some of the steric strain from the 3'-methyl group.
Application as a Chain Terminator: The chain-terminating property of 3'-C-methyl nucleosides could be exploited in specific applications, such as in the design of sequencing primers or as specific inhibitors of polymerases.
The DMT group on the 5'-hydroxyl is primarily a protecting group for solid-phase oligonucleotide synthesis and is removed from the final product. Therefore, the design of new derivatives focuses on the core nucleoside structure that will be present in the functional oligonucleotide.
Comparative Analysis with Other 2'- and 3'-Modified Nucleosides
The properties of 3'-C-methyl-uridine are best understood when compared with other modified nucleosides, particularly those modified at the 2' and 3' positions.
2'-Modified Nucleosides (e.g., 2'-OMe, 2'-F, 2'-MOE): These are the cornerstone of many oligonucleotide therapeutics. They enhance stability and nuclease resistance while being well-tolerated by the cellular machinery for antisense and siRNA applications. They generally increase Tm and promote an A-form helix.
3'-Modified Nucleosides: Besides the 3'-methyl group, other modifications at this position often lead to chain termination. For example, 3'-deoxy-nucleosides (like cordycepin) are well-known chain terminators. This position is critical for the formation of the phosphodiester linkage, and modifications here are generally not well-tolerated for creating long oligonucleotides.
Bridged Nucleosides (e.g., LNA): These represent a class of conformationally locked nucleosides that provide a dramatic increase in thermal stability and excellent nuclease resistance. The bridge between the 2' and 4' carbons locks the sugar in a C3'-endo conformation, leading to very high affinity for RNA targets.
Table 2: Comparative Properties of Modified Uridine (B1682114) Analogs This interactive table compares key properties of different classes of modified nucleosides.
| Feature | 3'-C-Methyl-Uridine | 2'-O-Methyl-Uridine | 2'-Fluoro-Uridine | Locked Nucleic Acid (LNA) Uridine |
| Primary Effect | Chain Termination | Increased Stability & Nuclease Resistance | Increased Stability & Nuclease Resistance | Drastically Increased Stability |
| Sugar Pucker | Variable, can be strained | C3'-endo (RNA-like) | C3'-endo (RNA-like) | Locked C3'-endo |
| ΔTm (per mod) | Generally Destabilizing | +1.0 to +1.5 °C | +1.5 to +2.0 °C | +2 to +10 °C |
| Nuclease Resistance | High (at 3' end) | Moderate to High | High | Very High |
| Polymerase Substrate | No (Terminator) | No (for most DNA polymerases) | No (for most DNA polymerases) | No |
Advanced Analytical Methodologies for Research on Dmt 5 Ribf3me B Uracil 1 Yl
High-Resolution Mass Spectrometry for Identification and Quantification in Complex Biological Mixtures
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and precise quantification of modified nucleosides like DMT(-5)Ribf3Me(b)-uracil-1-yl. When integrated with liquid chromatography (LC), LC-HRMS enables the separation of the target analyte from a complex matrix, such as cell lysates or plasma, before its detection.
Identification: HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide mass measurements with high accuracy (typically <5 ppm), allowing for the determination of the elemental composition of the parent ion. For this compound, HRMS can confirm its molecular formula by matching the experimentally measured mass-to-charge ratio (m/z) with the theoretical value. Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated parent ion to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, confirming the identities of the constituent parts: the DMT group, the methylated ribose, and the uracil (B121893) base. For instance, a characteristic fragmentation would be the loss of the DMT group (C21H19O2), a neutral loss of 303.1358 Da.
Quantification: In complex biological mixtures, quantifying low-abundance modified nucleosides requires high sensitivity and specificity. Parallel reaction monitoring (PRM), a targeted HRMS approach, allows for the quantification of analytes by monitoring specific product ions, which significantly enhances the signal-to-noise ratio and minimizes interferences. By using a stable isotope-labeled internal standard of this compound, researchers can achieve accurate and reproducible quantification, correcting for variations in sample preparation and instrument response.
Table 1: Illustrative HRMS Data for this compound (Note: Exact mass is dependent on the specific methylation and other modifications represented by "-5" and "(b)". The following is a hypothetical example for a methylated, DMT-protected uracil ribonucleoside.)
| Analyte/Fragment | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
|---|---|---|---|
| [M+H]+ (Parent Ion) | 577.2548 | 577.2551 | 0.5 |
| [M-DMT+H]+ | 274.1187 | 274.1189 | 0.7 |
| DMT Cation [C21H19O2]+ | 303.1358 | 303.1360 | 0.7 |
| Uracil Base [C4H5N2O2]+ | 113.0346 | 113.0347 | 0.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For a modified nucleoside like this compound, particularly when incorporated into an RNA oligonucleotide, NMR provides unparalleled atomic-level insights.
Interaction Studies: NMR is also highly effective for studying how oligonucleotides containing this modified nucleoside interact with other molecules, such as proteins or other nucleic acids. Chemical shift perturbation (CSP) is a common method where the NMR spectrum of an ¹⁵N or ¹³C-labeled oligonucleotide is monitored upon the addition of a binding partner. Changes in the chemical shifts of specific nuclei pinpoint the sites of interaction on the oligonucleotide, providing valuable information for understanding biological function and for drug design.
Table 2: Representative ¹H NMR Chemical Shifts (δ) for a Modified Ribonucleoside
| Proton | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| DMT-OCH₃ | 3.70 - 3.80 | Two singlets from the methoxy (B1213986) groups on the DMT. |
| DMT-Aromatic | 6.80 - 7.50 | Complex multiplet pattern from the trityl rings. |
| H1' (Anomeric) | 5.80 - 6.20 | Position is sensitive to base and sugar conformation. |
| H2', H3', H4', H5' | 4.00 - 4.80 | Region for ribose sugar protons. |
| H5 (Uracil) | 5.50 - 5.90 | Doublet, coupled to H6. |
| H6 (Uracil) | 7.50 - 8.00 | Doublet, coupled to H5. |
Chromatographic Techniques (HPLC, FPLC) for Purity Assessment and Separation of Modified Oligonucleotides
Chromatographic methods are the cornerstone for the purification and purity assessment of synthetic oligonucleotides containing this compound. High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are routinely employed for this purpose.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing oligonucleotides. The hydrophobic DMT group, which is typically left on the desired full-length product after synthesis (a "DMT-on" strategy), allows for excellent separation from shorter "failure" sequences that lack the DMT group. An ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase to neutralize the negative charge of the phosphodiester backbone, enabling separation based primarily on length and hydrophobicity. By analyzing the resulting chromatogram, the purity of the full-length, modified oligonucleotide can be accurately determined. Anion-exchange HPLC (AEX-HPLC) is an alternative method that separates oligonucleotides based on the number of phosphate (B84403) groups, providing orthogonal information on purity.
Purification: For preparative scale, both RP-HPLC and FPLC are used to purify the target oligonucleotide. The DMT-on strategy is highly effective here; the desired product is strongly retained on the column while failure sequences elute earlier. After the DMT-on peak is collected, the DMT group is chemically removed (detritylation), and the final product can be desalted to yield a highly pure sample of the modified oligonucleotide.
Table 3: Example HPLC Analysis Conditions and Expected Results
| Parameter | Condition | Expected Outcome |
|---|---|---|
| Column | Reversed-Phase C18 | Good separation of DMT-on and DMT-off species. |
| Mobile Phase A | 0.1 M TEAA in Water | Aqueous buffer with ion-pairing agent. |
| Mobile Phase B | Acetonitrile | Organic solvent for elution. |
| Gradient | 5-70% B over 30 min | Elutes molecules based on hydrophobicity. |
| Detection | UV at 260 nm | Nucleic acids strongly absorb at this wavelength. |
| Retention Time | DMT-off failures: 10-15 min | Elute earlier due to lower hydrophobicity. |
| Retention Time | DMT-on product: 20-25 min | Elutes later due to the very hydrophobic DMT group. |
Capillary Electrophoresis for Analyzing Oligonucleotide Integrity and Fragmentation
Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally useful for assessing the integrity and purity of oligonucleotides. It offers advantages of high efficiency, rapid analysis times, and minimal sample consumption.
Integrity Analysis: In CE, charged molecules migrate through a narrow capillary under the influence of a strong electric field. For oligonucleotides, which have a constant mass-to-charge ratio, separation in a sieving matrix like linear polyacrylamide is based almost exclusively on size (i.e., length). This makes CE an excellent tool for verifying that a synthetic oligonucleotide containing this compound is the correct length. It can resolve the full-length product from failure sequences (n-1, n-2, etc.) with single-base resolution, providing a clear profile of product integrity.
Fragmentation Analysis: CE coupled to mass spectrometry (CE-MS) can be used to analyze potential fragmentation of the modified oligonucleotide. This is particularly important for quality control and stability studies. Fragments resulting from the cleavage of the phosphodiester backbone or the loss of the modified base can be separated by CE and subsequently identified by MS, providing detailed information on the degradation pathways of the molecule.
Table 4: Comparative Data for Oligonucleotide Integrity Analysis
| Technique | Resolution | Throughput | Primary Separation Principle | Key Application |
|---|---|---|---|---|
| Capillary Electrophoresis (CE) | Single Nucleotide | High | Size (in sieving matrix) | Integrity check, n-1 quantification. |
| Anion-Exchange HPLC (AEX) | High | Medium | Charge (Phosphate Backbone) | Purity, separation of charged species. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Single Nucleotide | Low | Size | Purity assessment, but more laborious. |
Future Research Directions and Unanswered Questions
Elucidating the Full Spectrum of Molecular Targets for DMT(-5)Ribf3Me(b)-uracil-1-yl
Oligonucleotides incorporating 3'-O-methylated uridine (B1682114) are primarily used as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to achieve gene silencing. genelink.comnih.gov Future research should aim to broaden the known molecular targets beyond conventional mRNA.
Key Research Areas:
Non-coding RNAs: Investigating the efficacy of 3'-O-methylated oligonucleotides in targeting long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), which are crucial regulators of cellular processes and are implicated in numerous diseases. frontiersin.org The use of 2'-O-methyl modified oligonucleotides, called antagomirs, has already been established for miRNA inactivation. genelink.com
Protein Targets (Aptamers): Developing aptamers—short, single-stranded nucleic acids that bind to specific targets—incorporating 3'-O-methyl uridine. This modification can increase nuclease resistance, a vital property for aptamers used in diagnostics and therapeutics. genelink.com
Viral RNA Genomes: Exploring the use of these modified oligonucleotides to target the RNA genomes of viruses like HIV. oup.com The stability conferred by the 3'-methylation could make them potent antiviral agents.
A summary of potential molecular targets is presented below:
| Target Class | Specific Examples | Therapeutic/Diagnostic Potential |
| Messenger RNA (mRNA) | Disease-associated genes (e.g., oncogenes) | Gene silencing therapies for cancer and genetic disorders. |
| Non-Coding RNA | microRNAs (miRNAs), lncRNAs | Modulation of gene expression networks in complex diseases. frontiersin.org |
| Viral RNA | HIV, Hepatitis C | Antiviral therapies targeting viral replication. oup.com |
| Proteins | Disease biomarkers, enzymes | Development of highly specific diagnostic aptamers and therapeutic protein inhibitors. |
Development of Novel Synthetic Routes for Scalable Production
The widespread application of modified oligonucleotides in medicine necessitates efficient and scalable synthesis methods. While the phosphoramidite (B1245037) method is standard for oligonucleotide synthesis, research into more efficient and cost-effective routes for producing the 3'-O-methyluridine phosphoramidite building block is crucial.
Current challenges and future directions include:
Improving Yield and Purity: Current multi-step syntheses can suffer from cumulative yield loss. Research into one-pot or flow-chemistry-based syntheses could significantly improve efficiency and reduce the need for complex purification steps. researchgate.net A recent study described a highly efficient, two-step method to produce 2′-O-methyluridine using inexpensive reagents without chromatography. researchgate.net
Cost-Effective Reagents: Sourcing and developing cheaper starting materials and reagents is essential for reducing the final cost of therapeutic oligonucleotides. researchgate.net
Green Chemistry Approaches: Developing synthetic routes that minimize the use of hazardous solvents and reagents, and reduce waste, is a key goal for sustainable pharmaceutical manufacturing.
A comparison of synthetic strategies highlights the need for innovation:
| Synthesis Strategy | Advantages | Disadvantages | Future Research Focus |
| Traditional Batch Synthesis | Well-established protocols. | Multiple steps, potential for low overall yield, use of hazardous reagents. amazonaws.com | Optimization of individual reaction steps. |
| Flow Chemistry | High efficiency, improved safety, potential for automation and near-quantitative yields. researchgate.net | Requires specialized equipment, initial setup costs. | Integration into mainstream phosphoramidite production. |
| Enzymatic Synthesis | High specificity, mild reaction conditions. | Enzymes can be expensive and may have limited substrate scope. | Discovery and engineering of novel methyltransferases. |
Integration of this compound into Advanced Biosensors and Nanotechnology
The enhanced stability and specific binding properties of oligonucleotides containing 3'-O-methyl modifications make them ideal components for advanced biosensors and RNA nanotechnology. acs.orgacs.org
Future applications in this domain include:
Real-Time Biosensing: Incorporating 3'-O-methylated probes into molecular beacons. researchgate.net These hairpin-structured probes fluoresce upon binding to a specific nucleic acid target, allowing for real-time detection of pathogens or disease biomarkers in living cells. The 2'-O-methyl modification is already used to increase nuclease resistance and target affinity in such probes. researchgate.net
RNA Nanoparticles: Using these modified nucleosides to construct self-assembling RNA nanoparticles for targeted drug delivery. acs.org The 3'-modification would contribute to the stability of these structures in vivo. Chemical modifications are key to removing concerns about RNA degradation. acs.org
Lab-on-a-Chip Devices: Immobilizing 3'-O-methylated oligonucleotides on biochips for high-throughput screening and diagnostics. Their stability ensures a longer shelf-life and more robust performance of the device.
Mechanistic Studies of 3'-Methylation in Cellular Processes and RNA Modification Landscapes
While synthetic 3'-O-methylation is used to enhance RNA stability, understanding the natural occurrence and function of RNA methylation is a burgeoning field of "epitranscriptomics". frontiersin.orgbiorxiv.org
Key unanswered questions include:
Endogenous 3'-O-Methylation: Does 3'-O-methylation occur naturally on endogenous RNAs in humans, and if so, what are its functions? In plants and some animals, 2'-O-methylation at the 3'-terminal nucleotide of small RNAs, carried out by the enzyme HEN1, is vital for their stability and function. nih.govvu.ltmdpi.com Investigating a potential human analogue or a similar functional mechanism is a critical research avenue.
Impact on RNA-Protein Interactions: How does 3'-O-methylation, as opposed to the more commonly studied 2'-O-methylation, affect the binding of proteins to RNA? Studies have shown that 2'-O-methyl groups can create steric hindrance or new hydrophobic interactions that alter protein recognition. nih.govresearchgate.net The impact of a 3'-O-methyl group could be significantly different and needs to be systematically studied.
Crosstalk with Other RNA Modifications: RNA molecules often contain multiple different chemical modifications. mdpi.comthegreerlab.com Future studies should investigate whether the presence of a 3'-O-methyl group influences the addition or removal of other modifications (like m6A or m5C) elsewhere on the RNA strand, and what the combined functional consequences are.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
